((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide
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Description
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into similar compounds has explored their synthesis and chemical reactivity. For example, studies have investigated the aminomethylation of specific heterocycles, leading to the creation of diazabicyclo[3.3.1]nonane derivatives, which could be related to the synthesis routes or reactivity patterns of the compound (Dotsenko et al., 2007). These processes often involve complex reactions that can yield structurally diverse and functionally rich compounds, suggesting potential for the synthesis of advanced materials or pharmaceuticals.
Heterocyclic Compound Synthesis
The synthesis of polycyclic and heterocyclic compounds is a significant area of research with implications for the development of new drugs and materials. For instance, the creation of pyridothienopyrimidines and pyridothienotriazines through the acetylation of thienopyridines or reactions with carbon disulfide demonstrates the versatility of heterocyclic synthesis methods (Hussein et al., 2000). Such methodologies could be applicable in studying and synthesizing variants of the given compound, potentially leading to new pharmacological agents or materials with unique properties.
Pharmacological Applications
While the specific pharmacological applications of "((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide" were not directly available, research on related compounds provides insights into possible areas of interest. Compounds with similar structural features have been studied for their anticonvulsant, antimicrobial, and anti-inflammatory activities, indicating potential for the compound to have similar bioactivities (Robertson et al., 1987), (Elkholy & Morsy, 2006), (Sharma et al., 2002). These activities could inform the direction of research into the compound, focusing on its potential therapeutic benefits.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N4O4/c1-21-11-6-7-16-26(21)29(39)20-37-28-18-9-8-17-27(28)30(23-12-4-3-5-13-23)35-31(32(37)40)36-33(41)34-25-15-10-14-24(19-25)22(2)38/h3-19,31H,20H2,1-2H3,(H2,34,36,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZWLUQCHBSFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide |
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